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Compound of Interest

Compound Name:
n-[4-

(dimethylamino)phenyl]acetamide

Cat. No.: B181613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

N-[4-(dimethylamino)phenyl]acetamide, a molecule of interest in various research and

development sectors. This document presents its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectral data for N-[4-
(dimethylamino)phenyl]acetamide, providing a quantitative reference for identification and

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.40 Doublet 2H
Ar-H (ortho to

NHCOCH₃)

~6.70 Doublet 2H
Ar-H (ortho to

N(CH₃)₂)

~2.95 Singlet 6H N(CH₃)₂

~2.10 Singlet 3H COCH₃

~8.90 Singlet (broad) 1H NH

Note: Predicted data based on typical chemical shifts for similar aromatic compounds.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~168.5 C=O (amide)

~147.0 Ar-C (para to NHCOCH₃)

~129.0 Ar-C (ortho to NHCOCH₃)

~121.0 Ar-C (ipso, attached to NHCOCH₃)

~113.0 Ar-C (ortho to N(CH₃)₂)

~40.5 N(CH₃)₂

~24.0 COCH₃

Note: Predicted data based on typical chemical shifts for substituted aromatic rings.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, broad N-H stretch

~3050 Medium Aromatic C-H stretch

~2920 Medium Aliphatic C-H stretch

~1660 Strong C=O stretch (amide I)

~1600, ~1520 Medium-Strong Aromatic C=C stretch

~1325 Strong C-N stretch (aromatic amine)

~820 Strong para-disubstituted C-H bend

Note: Representative data based on characteristic functional group absorptions.

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

178 100 [M]⁺ (Molecular Ion)

136 80 [M - CH₂CO]⁺

121 60 [M - CH₂CO - CH₃]⁺

92 40 [C₆H₄N]⁺

77 30 [C₆H₅]⁺

Note: Predicted fragmentation pattern based on the structure of the molecule.

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These

protocols are intended as a guide and may be adapted based on the specific instrumentation

and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Accurately weigh 5-10 mg of N-[4-(dimethylamino)phenyl]acetamide.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according

to the manufacturer's guidelines.

Introduce the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans

will be required due to the lower natural abundance of ¹³C.

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase

correction, and baseline correction.

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of the solid N-[4-(dimethylamino)phenyl]acetamide sample directly

onto the ATR crystal.

Apply pressure using the ATR pressure arm to ensure good contact between the sample and

the crystal.

Data Acquisition:

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

The resulting spectrum will be displayed in terms of transmittance or absorbance versus

wavenumber.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of N-[4-(dimethylamino)phenyl]acetamide (approximately 1

mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

If necessary, filter the solution to remove any particulate matter.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via direct infusion or through a

gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
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In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

The data system plots the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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